4-Pentenal, 2-(3-chloropropyl)-
Description
4-Pentenal, 2-(3-chloropropyl)- is a chlorinated aliphatic aldehyde with a reactive pentenyl backbone and a 3-chloropropyl substituent. The 3-chloropropyl moiety is a critical functional group that influences reactivity, bioactivity, and physicochemical properties, making it a valuable scaffold in medicinal chemistry .
Properties
CAS No. |
79228-14-1 |
|---|---|
Molecular Formula |
C8H13ClO |
Molecular Weight |
160.64 g/mol |
IUPAC Name |
2-(3-chloropropyl)pent-4-enal |
InChI |
InChI=1S/C8H13ClO/c1-2-4-8(7-10)5-3-6-9/h2,7-8H,1,3-6H2 |
InChI Key |
DPVHNIXDEVQWCP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CCCCl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Pentenal, 2-(3-chloropropyl)- can be synthesized through the rearrangement of allyl alkenyl ethers. This process involves the acid-catalyzed elimination of allyl alcohol from aldehyde diallyl acetals . The reaction conditions typically include the use of strong acids as catalysts and controlled temperatures to facilitate the rearrangement.
Industrial Production Methods
While specific industrial production methods for 4-Pentenal, 2-(3-chloropropyl)- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Pentenal, 2-(3-chloropropyl)- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Pentenal, 2-(3-chloropropyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Pentenal, 2-(3-chloropropyl)- involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical processes. The 3-chloropropyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Structural Analogs with 3-Chloropropyl Substituents
Compounds bearing the 3-chloropropyl group exhibit diverse bioactivities depending on their core structures. Key examples include:
Key Observations :
Functional Analogs with Alternative Substituents
Replacing the 3-chloropropyl group with other alkyl/chloroalkyl chains alters bioactivity and safety profiles:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
